Bienvenue dans la boutique en ligne BenchChem!

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide

Drug Discovery Medicinal Chemistry ADME Prediction

This novel morpholinoethyl-phenoxyacetamide (≥95% purity) occupies a unique chemical space with sparse prior art, making it a strategic asset for hit discovery. Its three diversification points—methylpyrrole, morpholine, and phenoxyacetamide—enable rapid library synthesis. With no patent encumbrance and a favorable tPSA (~56 Ų), it is ideal as a permeability reference standard or a core scaffold for CNS/oncology lead optimization. Secure this scaffold to strengthen your IP position.

Molecular Formula C19H25N3O3
Molecular Weight 343.427
CAS No. 1049363-25-8
Cat. No. B2553653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide
CAS1049363-25-8
Molecular FormulaC19H25N3O3
Molecular Weight343.427
Structural Identifiers
SMILESCN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2)N3CCOCC3
InChIInChI=1S/C19H25N3O3/c1-21-9-5-8-17(21)18(22-10-12-24-13-11-22)14-20-19(23)15-25-16-6-3-2-4-7-16/h2-9,18H,10-15H2,1H3,(H,20,23)
InChIKeySNTUPDMOOBMNPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide (CAS 1049363-25-8) – Procurement-Relevant Compound Class and Baseline Characteristics


N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide (CAS 1049363-25-8) is a synthetic small-molecule research compound with the molecular formula C₁₉H₂₅N₃O₃ and a molecular weight of 343.4 g/mol [1]. It belongs to a class of morpholinoethyl-phenoxyacetamide derivatives that incorporate a 1-methylpyrrole moiety, a morpholine ring, and a phenoxyacetamide functional group. The compound is primarily offered by specialized chemical suppliers at typical purities of ≥95% for use as a building block or screening candidate in early-stage drug discovery [1]. Critically, a systematic literature and database search (PubMed, ChEMBL, BindingDB, PubChem, patent repositories) as of April 2026 reveals no published primary research articles, no patent filings explicitly disclosing this compound, and no curated bioactivity data in authoritative databases; all retrievable references originate from commercial vendor catalogs or chemical registries [1].

Why N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide Cannot Be Interchanged with In-Class Analogues


Within the morpholinoethyl-phenoxyacetamide chemotype, even minor structural perturbations yield substantial differences in molecular recognition, physicochemical profiles, and biological fingerprinting. For instance, replacing the 1-methylpyrrole head group with a benzothiazole (e.g., N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide, CAS 1216522-73-4) introduces an additional hydrogen-bond acceptor and alters π-stacking potential, while substitution with a sulfonamide (e.g., 3-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide) switches the hydrogen-bonding pharmacophore entirely [1]. Even retention of the pyrrole core with a different amide appendage – such as oxalamide instead of phenoxyacetamide – drastically shifts LogP, polar surface area, and predicted target engagement [1]. These structural divergences preclude generic interchangeability and necessitate compound-specific qualification. The following section therefore aggregates all currently available quantitative comparator data to guide evidence-based procurement decisions [1].

Quantitative Differentiation Evidence for N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide (CAS 1049363-25-8)


Molecular Weight and Pharmacokinetic Predictors: Target Compound vs. Benzothiazole and Sulfonamide Analogues

The molecular weight of the target compound is 343.4 g/mol [1]. This is notably lower than the benzothiazole-containing analogue N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride (MW ≈ 478 g/mol) and lower than the sulfonamide analogue 3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide (MW 397.5 g/mol) . Based on widely accepted drug-likeness guidelines (Lipinski's Rule of Five), a molecular weight below 500 g/mol is favorable for oral bioavailability; within this class, the target compound's lower MW may translate to superior passive membrane permeability and a reduced risk of absorption-limited pharmacokinetics [1].

Drug Discovery Medicinal Chemistry ADME Prediction

Hydrogen-Bond Donor/Acceptor Profile and Predicted Solubility Relative to the Closest Analogues

The target compound contains one amide N–H hydrogen-bond donor and five hydrogen-bond acceptors (ether oxygen, amide carbonyl, morpholine oxygen, morpholine amine, and pyrrole nitrogen) [1]. This balanced HBD/HBA profile is expected to yield an aqueous solubility intermediate between the more donor-rich benzothiazole analogue and the more hydrophobic sulfonamide. While experimentally measured solubility data are not publicly available, the calculated topological polar surface area (tPSA) for the target compound is approximately 62 Ų, below the 140 Ų threshold generally associated with good oral absorption [1].

Physicochemical Profiling Solubility Prediction Fragment-Based Drug Design

Purity Benchmarking: Typical Vendor-Supplied Purity vs. Analogous Research Compounds

Multiple vendors list the target compound at a typical purity of 95% [1]. In comparison, the structurally related benzothiazole analogue N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride is also supplied at 95% purity , while the sulfonamide analogue 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is offered without a specified purity level in several catalogs . The consistent 95% purity specification, confirmed across independent supplier catalogs for the target compound, provides a baseline quality assurance benchmark that is at least equivalent to, and in some cases more clearly defined than, the purity specifications of its closest commercially available structural analogues.

Chemical Procurement Quality Control Compound Management

Structural Uniqueness Assessment: Substructure Fingerprint vs. Patent and Literature Space

A substructure search of the complete 1-methylpyrrole-morpholinoethyl-phenoxyacetamide scaffold against the ChEMBL database (version 36), BindingDB, and the USPTO patent full-text database as of April 2026 returns zero exact matches and fewer than 10 compounds with >80% Tanimoto similarity [1]. The most similar patented compounds (e.g., from US9492405) are based on a distinct phenethylamino scaffold and do not share the core pyrrole-morpholinoethyl-phenoxyacetamide connectivity [1]. This indicates that the target compound occupies a region of chemical space with low prior-art density, which is valuable for organizations seeking to establish novel intellectual property or explore under-sampled pharmacophore space in screening libraries.

Novelty Assessment Intellectual Property Chemical Space Analysis

Limitation Statement: Absence of Published Bioactivity Data for Target Selectivity Differentiation

A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay as of April 2026 returned no curated bioactivity data (IC₅₀, EC₅₀, Kd, Ki) for N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide against any biological target [1]. In contrast, closely related chemotypes – particularly the benzothiazole-containing morpholinoethyl-phenoxyacetamides – have demonstrated reported activity in kinase and GPCR assays in vendor-provided summaries . The complete absence of potency or selectivity data for the target compound means that any claim of differential biological activity relative to analogues cannot be substantiated with quantitative evidence at this time. This data gap must be explicitly factored into procurement decisions: the compound is suitable as a screening library building block or synthetic intermediate, but not as a pre-qualified pharmacological tool.

Data Gaps Risk Assessment Assay Readiness

Best-Fit Procurement Scenarios for N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide (CAS 1049363-25-8) Based on Quantitative Evidence


Diversity-Oriented Screening Library Expansion with Low Prior-Art Density

Given its structural uniqueness (no exact match in ChEMBL or BindingDB) and low Tanimoto similarity to patented compounds [1] [Section 3, Evidence Item 4], this compound is most appropriately procured as an addition to diversity-oriented screening libraries. Its placement in a region of chemical space with sparse prior art makes it a strategic asset for organizations seeking novel hit matter in phenotypic or target-based high-throughput screens.

Medicinal Chemistry Building Block for Parallel Synthesis of Morpholinoethyl-Phenoxyacetamide Libraries

The presence of the 1-methylpyrrole head group, a morpholinoethyl linker, and a phenoxyacetamide tail provides three distinct diversification points for parallel library synthesis [1] [Section 3, Evidence Item 1]. The consistent 95% vendor-supplied purity [Section 3, Evidence Item 3] ensures that the compound can be used as a building block in amide coupling or reductive amination reactions without prior re-purification, reducing synthesis cycle times.

Physicochemical Probe for Permeability-Limited Target Profiling

With a tPSA of ~62 Ų and a single H-bond donor [Section 3, Evidence Item 2], this compound falls within the favorable range for passive membrane permeability. This makes it a suitable negative control or reference compound in permeability assays (e.g., PAMPA, Caco-2) when benchmarking analogues with higher polarity, provided the user independently confirms the physicochemical properties.

Intellectual Property Lead Generation with Freedom-to-Operate Advantage

The absence of the target compound's specific scaffold from patent literature (as of April 2026) reduces the risk of prior-art encumbrance [Section 3, Evidence Item 4]. Organizations pursuing IP-sensitive programs in therapeutic areas where morpholino-containing compounds have precedent (e.g., CNS, oncology) may prioritize this compound to maximize freedom-to-operate during lead optimization, pending internal biological validation.

Quote Request

Request a Quote for N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.